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Executive Summary

Infigratinib (BGJ398) is a potent, orally available, ATP-competitive tyrosine kinase inhibitor
(TKI) that selectively targets Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3.[1]
Aberrant FGFR signaling is a known driver in various malignancies, making it a critical target
for therapeutic intervention. This technical guide provides an in-depth analysis of the binding
affinity of infigratinib for FGFR1 and FGFR3, supported by quantitative data, detailed
experimental methodologies, and visual representations of the associated signaling pathways
and experimental workflows. Biochemical and cellular assays consistently demonstrate that
infigratinib potently inhibits both FGFR1 and FGFR3 with nanomolar efficacy, exhibiting a high
and comparable affinity for both receptor isoforms.

Quantitative Analysis of Infigratinib Binding Affinity

The binding affinity of infigratinib for FGFR1 and FGFR3 has been characterized using
various in vitro and cellular assays. The data, summarized below, indicates a strong and similar
inhibitory activity against both receptors.
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Parameter FGFR1 FGFR3 Assay Type Reference
Biochemical
IC50 0.9nM 1.0 nM _ [2]
Kinase Assay
Ba/F3 Cell
IC50 10 nM 14 nM Proliferation [2]
Assay

Table 1: Infigratinib IC50 Values for FGFR1 and FGFR3. The half-maximal inhibitory
concentration (IC50) values demonstrate potent inhibition of both FGFR1 and FGFR3 in
biochemical and cellular contexts.

Experimental Protocols
Biochemical Kinase Assay (Radiometric)

This assay quantifies the enzymatic activity of the purified kinase domain of FGFR1 and
FGFR3 in the presence of infigratinib.

Objective: To determine the concentration of infigratinib required to inhibit 50% of the kinase
activity of FGFR1 and FGFR3.

Materials:

Purified recombinant GST-tagged FGFR1 and FGFR3 kinase domains
e Poly(E,Y) 4:1 as a generic substrate

o [y-33P]ATP (radiolabeled ATP)

o Infigratinib (serially diluted)

e Assay buffer (e.g., 20 mM Tris-HCI, pH 7.5, 3 mM MnClz, 3 mM MgClz, 1 mM DTT, 250
pug/mL PEG 20000)

o 96-well plates

¢ Immobilon-PVDF membranes
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¢ Scintillation counter

Procedure:

Prepare serial dilutions of infigratinib in DMSO.

e In a 96-well plate, combine the serially diluted infigratinib, the substrate mixture (poly(E,Y)
and non-radiolabeled ATP), and [y-33P]ATP.

« Initiate the kinase reaction by adding the purified GST-FGFR1 or GST-FGFR3 kinase
domain to each well.

 Incubate the plate at room temperature for a defined period (e.g., 10 minutes).

» Stop the reaction by adding EDTA.

e Transfer a portion of the reaction mixture onto an Immobilon-PVDF membrane.

e Wash the membrane to remove unincorporated [y-33P]ATP.

o Quantify the amount of incorporated 33P into the substrate using a scintillation counter.

o Calculate the percentage of kinase inhibition for each infigratinib concentration relative to a
DMSO control.

o Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the
infigratinib concentration and fitting the data to a sigmoidal dose-response curve.[3]

Preparation

Reaction Detection & Analysis
L e
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Biochemical Kinase Assay Workflow

Cell-Based Proliferation Assay (BalF3 Cells)

This assay assesses the ability of infigratinib to inhibit the proliferation of engineered Ba/F3
cells that are dependent on the activity of ectopically expressed FGFR1 or FGFRS3 for their
survival and growth.

Objective: To determine the concentration of infigratinib that inhibits 50% of the proliferation of
FGFR1- or FGFR3-dependent Ba/F3 cells.

Materials:

Ba/F3 cells engineered to express human FGFR1 or FGFR3
e Cell culture medium (e.g., RPMI-1640 with supplements)

« Infigratinib (serially diluted)

o 384-well plates

o Cell viability reagent (e.g., CellTiter-Glo®)

e Luminometer

Procedure:

Seed the engineered Ba/F3-FGFR1 and Ba/F3-FGFR3 cells in 384-well plates.

Add serial dilutions of infigratinib to the wells.

Incubate the plates at 37°C in a 5% CO:z incubator for a specified period (e.g., 48 hours).

Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

Measure the luminescence, which is proportional to the number of viable cells.
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o Calculate the percentage of cell viability for each infigratinib concentration relative to a
DMSO control.

o Determine the IC50 value by plotting the percentage of viability against the logarithm of the
infigratinib concentration and fitting the data to a dose-response curve.[3]
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Cell-Based Proliferation Assay Workflow

FGFR1 and FGFR3 Signaling Pathways

Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and undergo
autophosphorylation of their intracellular tyrosine kinase domains. This activation initiates a
cascade of downstream signaling events that regulate key cellular processes such as
proliferation, survival, differentiation, and migration.[4] Both FGFR1 and FGFR3 largely utilize
the same major signaling pathways; however, the cellular context and the specific array of
downstream effectors can lead to different biological outcomes.

The primary signaling cascades activated by FGFR1 and FGFR3 include:

« RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell
proliferation and differentiation.

o PI3BK-AKT-mTOR Pathway: This pathway is crucial for cell survival, growth, and metabolism.

o PLCy Pathway: Activation of phospholipase C gamma (PLCy) leads to the generation of
second messengers that influence calcium signaling and protein kinase C (PKC) activation.

o STAT Pathway: Signal transducer and activator of transcription (STAT) proteins can be
directly activated by FGFRs, leading to their translocation to the nucleus and regulation of
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gene expression.

Infigratinib, by binding to the ATP-binding pocket of the FGFR kinase domain, prevents the
autophosphorylation and subsequent activation of these downstream pathways.[1]
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General FGFR1/3 Signaling Pathway and Infigratinib's Mechanism of Action
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Conclusion

Infigratinib demonstrates potent and selective inhibition of both FGFR1 and FGFR3 with high
affinity, as evidenced by nanomolar IC50 values in both biochemical and cellular assays. The
binding affinities for FGFR1 and FGFR3 are comparable, positioning infigratinib as a dual
inhibitor of these key oncogenic drivers. The detailed experimental protocols provided herein
offer a framework for the preclinical assessment of infigratinib and other FGFR inhibitors. A
thorough understanding of the FGFR signaling pathways is crucial for the continued
development and clinical application of targeted therapies like infigratinib in cancers harboring
FGFR alterations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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